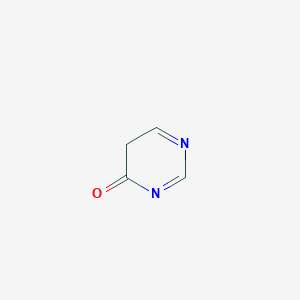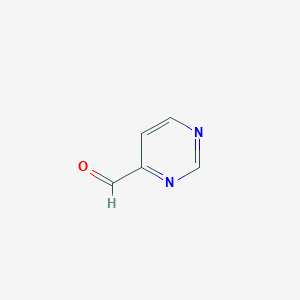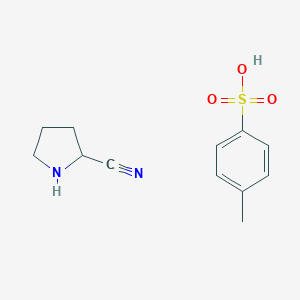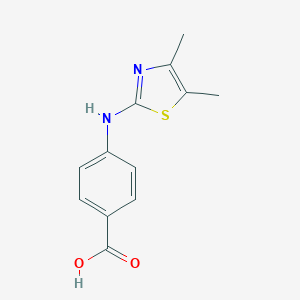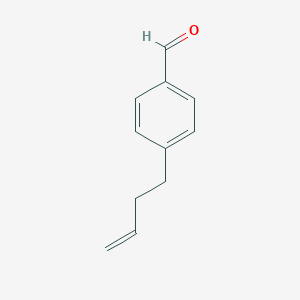
4-(But-3-EN-1-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-3-EN-1-YL)benzaldehyde is a chemical compound that has been widely used in scientific research for various purposes. It is also known as 4-(3-Butenyl)benzaldehyde or 4-allylbenzaldehyde. This compound belongs to the family of aldehydes and is used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-(But-3-EN-1-YL)benzaldehyde is not well understood. However, it is believed that it acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile, resulting in the modification of proteins and other biomolecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(But-3-EN-1-YL)benzaldehyde are not well studied. However, it has been shown to have cytotoxic effects on cancer cells, suggesting that it may have potential as an anticancer agent. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(But-3-EN-1-YL)benzaldehyde in lab experiments is its high reactivity, which allows for the synthesis of complex organic compounds. However, its cytotoxicity and potential for covalent modification of biomolecules may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(But-3-EN-1-YL)benzaldehyde. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of interest is the study of its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Additionally, the compound may have potential as a tool for the modification of biomolecules in chemical biology and drug discovery.
Synthesemethoden
4-(But-3-EN-1-YL)benzaldehyde can be synthesized by the reaction of 4-bromo-3-nitrobenzaldehyde with crotyl magnesium bromide, followed by reduction of the nitro group with iron powder and acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 4-(But-3-EN-1-YL)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(But-3-EN-1-YL)benzaldehyde has been widely used in scientific research for various purposes. It has been used as a starting material in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the synthesis of beta-lactones and other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
137658-83-4 |
|---|---|
Produktname |
4-(But-3-EN-1-YL)benzaldehyde |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
4-but-3-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-9H,1,3-4H2 |
InChI-Schlüssel |
TUXSJJDWEGILLX-UHFFFAOYSA-N |
SMILES |
C=CCCC1=CC=C(C=C1)C=O |
Kanonische SMILES |
C=CCCC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
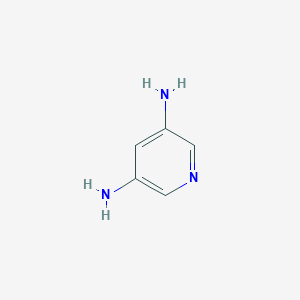
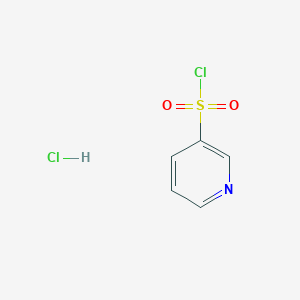
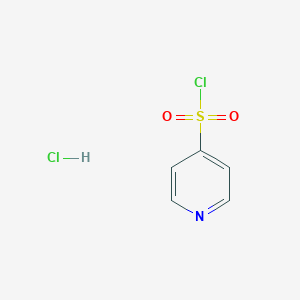
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
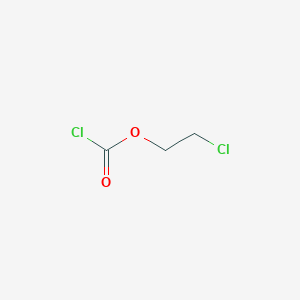
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)
